molecular formula C19H19N5O3 B10881818 N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide

N'-{(1Z)-1-[1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}pyridine-3-carbohydrazide

Cat. No.: B10881818
M. Wt: 365.4 g/mol
InChI Key: KBPUKEBLZFHPIZ-CIAFOILYSA-N
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Description

N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrazole ring, a methoxyphenyl group, and a nicotinic acid hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE typically involves the reaction of 1-(4-methoxyphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazole-4-carbaldehyde with nicotinic acid hydrazide. This reaction is carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction and high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{1-[1-(4-METHOXYPHENYL)-3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN]ETHYL}NICOTINOHYDRAZIDE is unique due to its combination of a pyrazole ring, methoxyphenyl group, and nicotinic acid hydrazide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[(E)-1-[2-(4-methoxyphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]ethylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H19N5O3/c1-12(21-22-18(25)14-5-4-10-20-11-14)17-13(2)23-24(19(17)26)15-6-8-16(27-3)9-7-15/h4-11,23H,1-3H3,(H,22,25)/b21-12+

InChI Key

KBPUKEBLZFHPIZ-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)/C(=N/NC(=O)C3=CN=CC=C3)/C

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)OC)C(=NNC(=O)C3=CN=CC=C3)C

Origin of Product

United States

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